molecular formula C11H25IN2 B11938667 2-(Dimethylamino)-N,N,N-trimethylcyclohexan-1-aminium iodide CAS No. 30788-29-5

2-(Dimethylamino)-N,N,N-trimethylcyclohexan-1-aminium iodide

Cat. No.: B11938667
CAS No.: 30788-29-5
M. Wt: 312.23 g/mol
InChI Key: XXCZMXUWXKLZBS-UHFFFAOYSA-M
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Description

2-(Dimethylamino)-N,N,N-trimethylcyclohexan-1-aminium iodide is a quaternary ammonium compound It is characterized by the presence of a cyclohexane ring substituted with a dimethylamino group and a trimethylammonium group, with iodide as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-N,N,N-trimethylcyclohexan-1-aminium iodide typically involves the quaternization of 2-(Dimethylamino)cyclohexan-1-amine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:

2-(Dimethylamino)cyclohexan-1-amine+Methyl iodide2-(Dimethylamino)-N,N,N-trimethylcyclohexan-1-aminium iodide\text{2-(Dimethylamino)cyclohexan-1-amine} + \text{Methyl iodide} \rightarrow \text{this compound} 2-(Dimethylamino)cyclohexan-1-amine+Methyl iodide→2-(Dimethylamino)-N,N,N-trimethylcyclohexan-1-aminium iodide

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-N,N,N-trimethylcyclohexan-1-aminium iodide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The compound can be reduced to form secondary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of quaternary ammonium salts with different counterions.

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary amines.

Scientific Research Applications

2-(Dimethylamino)-N,N,N-trimethylcyclohexan-1-aminium iodide has several scientific research applications:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Investigated for its potential as a gene delivery agent due to its ability to form complexes with DNA.

    Medicine: Studied for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.

    Industry: Used in the formulation of surfactants and detergents due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-N,N,N-trimethylcyclohexan-1-aminium iodide involves its interaction with biological membranes and nucleic acids. The compound can insert into lipid bilayers, disrupting membrane integrity and facilitating the delivery of therapeutic agents. Additionally, it can form electrostatic complexes with DNA, enhancing the efficiency of gene delivery.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Trimethylcyclohexan-1-aminium chloride
  • N,N,N-Trimethylcyclohexan-1-aminium bromide
  • 2-(Dimethylamino)ethyl chloride
  • 2-(Dimethylamino)ethyl bromide

Uniqueness

2-(Dimethylamino)-N,N,N-trimethylcyclohexan-1-aminium iodide is unique due to its specific combination of a cyclohexane ring with both dimethylamino and trimethylammonium groups. This structure imparts distinct physicochemical properties, such as enhanced solubility in organic solvents and the ability to form stable complexes with nucleic acids, making it particularly useful in gene delivery applications.

Properties

CAS No.

30788-29-5

Molecular Formula

C11H25IN2

Molecular Weight

312.23 g/mol

IUPAC Name

[2-(dimethylamino)cyclohexyl]-trimethylazanium;iodide

InChI

InChI=1S/C11H25N2.HI/c1-12(2)10-8-6-7-9-11(10)13(3,4)5;/h10-11H,6-9H2,1-5H3;1H/q+1;/p-1

InChI Key

XXCZMXUWXKLZBS-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1CCCCC1[N+](C)(C)C.[I-]

Origin of Product

United States

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